molecular formula C4H9Cl2Ga B14268203 tert-Butyl(dichloro)gallane CAS No. 135257-35-1

tert-Butyl(dichloro)gallane

Cat. No.: B14268203
CAS No.: 135257-35-1
M. Wt: 197.74 g/mol
InChI Key: FBOMQYYHAMDELZ-UHFFFAOYSA-L
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Description

tert-Butyl(dichloro)gallane is a gallium-based organometallic compound characterized by a tert-butyl group bonded to a gallium center with two chlorine substituents. These include tetrahedral coordination geometry, reactivity influenced by steric bulk from tert-butyl groups, and unique spin–spin coupling constants (e.g., $ \Delta J{\text{HP}} = 277 \, \text{Hz} $, $ \Delta J{\text{PP}} = 237 \, \text{Hz} $) observed in analogous compounds .

Properties

CAS No.

135257-35-1

Molecular Formula

C4H9Cl2Ga

Molecular Weight

197.74 g/mol

IUPAC Name

tert-butyl(dichloro)gallane

InChI

InChI=1S/C4H9.2ClH.Ga/c1-4(2)3;;;/h1-3H3;2*1H;/q;;;+2/p-2

InChI Key

FBOMQYYHAMDELZ-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)[Ga](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(dichloro)gallane can be synthesized through the reaction of gallium trichloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

GaCl3+LiC4H9GaCl2(C4H9)+LiCl\text{GaCl}_3 + \text{LiC}_4\text{H}_9 \rightarrow \text{GaCl}_2(\text{C}_4\text{H}_9) + \text{LiCl} GaCl3​+LiC4​H9​→GaCl2​(C4​H9​)+LiCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dichloro)gallane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The gallium center can participate in redox reactions, altering its oxidation state.

    Coordination Chemistry: The compound can form complexes with various ligands.

Common Reagents and Conditions

    Nucleophiles: Such as alkoxides, amines, and phosphines, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or oxygen, can oxidize the gallium center.

    Reducing Agents: Such as lithium aluminum hydride, can reduce the gallium center.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tert-butyl(alkoxy)gallium compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(dichloro)gallane is used as a precursor for the synthesis of other organogallium compounds. It is also used in studies of gallium’s coordination chemistry and reactivity.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of organogallium compounds have been explored for their potential use in medical imaging and as anticancer agents.

Industry

In industry, this compound can be used in the production of gallium-containing materials, which are important in electronics and optoelectronics.

Mechanism of Action

The mechanism by which tert-Butyl(dichloro)gallane exerts its effects involves the reactivity of the gallium center. The gallium atom can coordinate with various ligands, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl(dichloro)gallane with analogous tert-butyl-chlorinated compounds, focusing on molecular structure, physical properties, and reactivity.

Silicon-Based Analogues

Silicon compounds with tert-butyl and chlorine substituents serve as useful structural analogs due to their similar steric and electronic profiles. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties/Applications
tert-Butyldimethylchlorosilane (CH₃)₃CSi(CH₃)₂Cl 150.72 90 Used in silylation reactions for protecting alcohols; high hydrolytic stability
tert-Butyl(chloro)diphenylsilane C₁₆H₁₉ClSi 274.86 90 Bulky protecting group in organic synthesis; moderate reactivity toward nucleophiles
Butyltrichlorosilane C₄H₉SiCl₃ 191.56 149 Intermediate in silicone polymer production; highly reactive with water

Key Differences :

  • Reactivity : Silicon analogs exhibit nucleophilic substitution at the silicon center, whereas gallium complexes like this compound may undergo ligand exchange or redox reactions due to gallium’s lower electronegativity.
  • Thermal Stability : Silicon compounds generally show higher thermal stability (e.g., boiling points >90°C) compared to gallium derivatives, which may decompose at lower temperatures due to weaker Ga–C bonds .
Chlorinated Organic Compounds

Chlorinated tert-butyl hydrocarbons, such as tert-butyl chloride (2-chloro-2-methylpropane), provide insights into halogenated alkyl group behavior:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties
tert-Butyl chloride C₄H₉Cl 92.57 51 Classic SN1 substrate; volatile and flammable
4-tert-Butyltoluene C₁₁H₁₆ 148.25 190 Non-reactive solvent; high boiling point due to aromaticity

Contrast with this compound :

  • Applications: Organic analogs are used as solvents or alkylating agents, whereas gallium complexes may serve as precursors for Ga-containing nanomaterials .
Phosphino-Gallane Complexes

The structurally related [Cl₂GaP(H)SiBu₃]₂ demonstrates the influence of tert-butyl groups on gallium coordination chemistry:

  • Spin–Spin Coupling : Unusually large $ \Delta J{\text{HP}} $ and $ \Delta J{\text{PP}} $ values (277 Hz and 237 Hz, respectively) indicate strong electron delocalization in the Ga–P–Si framework .
  • Steric Effects : The tris(t-butyl)silyl group stabilizes the gallium center, reducing dimerization tendencies—a property likely shared with this compound.

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